PD-L1-IN-2
Description
Structure
3D Structure
Properties
Molecular Formula |
C33H38N4O6 |
|---|---|
Molecular Weight |
586.7 g/mol |
IUPAC Name |
tert-butyl N-[3-[[5-[(3,4-dimethoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1-methylimidazol-2-yl]carbamoyl]phenyl]carbamate |
InChI |
InChI=1S/C33H38N4O6/c1-33(2,3)43-32(39)34-24-10-8-9-23(20-24)30(38)36-31-35-26(17-21-11-14-25(40-5)15-12-21)27(37(31)4)18-22-13-16-28(41-6)29(19-22)42-7/h8-16,19-20H,17-18H2,1-7H3,(H,34,39)(H,35,36,38) |
InChI Key |
WCBUHIGCYKSAAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=O)NC2=NC(=C(N2C)CC3=CC(=C(C=C3)OC)OC)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Rationale for Small Molecule Programmed Death Ligand 1 Pd L1 Inhibitor Chemical Compounds E.g., Pd L1 in 2
Limitations of Monoclonal Antibody-Based Immune Checkpoint Blockade
Monoclonal antibodies, while highly specific, face several challenges that can impact their efficacy, particularly in solid tumors frontiersin.orgnih.govmdpi.comresearchgate.netyoutube.com.
Challenges in Tumor Tissue Permeability
A significant limitation of therapeutic antibodies is their poor penetration into solid tumor tissues frontiersin.orgnih.govmdpi.comresearchgate.netyoutube.com. The tumor microenvironment is often characterized by a dense extracellular matrix, high interstitial fluid pressure, and abnormal vasculature, which collectively hinder the efficient extravasation and distribution of large antibody molecules throughout the tumor mass nih.govresearchgate.net. This can result in heterogeneous drug distribution and insufficient drug concentrations in certain areas of the tumor, potentially leading to suboptimal therapeutic effects and contributing to resistance mechanisms nih.govyoutube.com.
Manufacturing Complexities
The production of therapeutic monoclonal antibodies is a complex and costly process frontiersin.orgnih.govproteogenix.sciencesusupport.combiointron.jpnih.gov. It typically involves intricate cell-based expression systems, followed by extensive purification and quality control steps to ensure safety, efficacy, and consistency proteogenix.sciencebiointron.jpnih.gov. These manufacturing complexities can lead to high production costs, scalability issues, and potential challenges in maintaining consistent product quality nih.govproteogenix.sciencesusupport.combiointron.jpnih.gov.
Advantages of Small Molecule Inhibitors in Modulating the PD-1/PD-L1 Axis
Small molecule inhibitors offer several potential advantages over monoclonal antibodies that make them attractive alternatives for targeting the PD-1/PD-L1 axis frontiersin.orgfrontiersin.orgxiahepublishing.com.
Potential for Improved Pharmacokinetic Properties
Compared to large antibody molecules, small molecules generally possess more favorable pharmacokinetic properties, including better tissue penetration and distribution frontiersin.orgxiahepublishing.comecancer.orgpulsus.comnih.gov. Their smaller size allows them to more readily diffuse into dense tumor tissues, potentially reaching cancer cells that may be less accessible to antibodies frontiersin.orgxiahepublishing.comecancer.orgpulsus.com. Some small molecules may even be able to penetrate the blood-brain barrier, which is a significant challenge for antibody-based therapies in treating brain metastases and primary brain tumors like glioblastoma nih.govascopubs.org. Small molecules can also potentially target intracellular proteins, offering a distinct pharmacological profile .
Cost-Effectiveness Considerations
The manufacturing of small molecule drugs is typically achieved through chemical synthesis, which is generally less complex and more cost-effective compared to the cell-based production of biologics frontiersin.orgecancer.orgsynergbiopharma.compatentpc.com. While significant investment is required for research and development, the manufacturing costs for small molecules are often lower, potentially leading to reduced treatment costs and increased accessibility for patients frontiersin.orgecancer.orgsynergbiopharma.compatentpc.commanagedhealthcareexecutive.comsubstack.comtandfonline.com. Studies comparing the cost-effectiveness of small molecule drugs and biologics have indicated that small molecules can offer comparable health benefits at a lower cost managedhealthcareexecutive.comsubstack.com.
Oral Bioavailability Potential
A key advantage of many small molecule drugs is the potential for oral administration frontiersin.orgfrontiersin.orgxiahepublishing.comecancer.orgpulsus.comnih.govnih.govbmj.com. This offers greater convenience for patients compared to the intravenous or subcutaneous injection required for monoclonal antibodies xiahepublishing.comnih.govnih.gov. Oral bioavailability allows for at-home administration, potentially improving patient compliance and quality of life mdpi.com. While achieving good oral bioavailability can be challenging for some compounds due to factors like solubility, metabolism, and efflux mdpi.compharmaceutical-journal.com, it remains a significant advantage for small molecule inhibitors.
Design and Synthetic Methodologies for Programmed Death Ligand 1 Pd L1 Inhibitor Chemical Compounds E.g., Pd L1 in 2
General Strategies for Small Molecule Inhibitor Discovery
The discovery of small molecule inhibitors for protein-protein interactions like the PD-1/PD-L1 axis presents unique challenges due to the typically large and flat binding interfaces involved. tandfonline.com However, researchers have successfully identified small molecules that can disrupt this interaction, often by inducing or stabilizing the dimerization of PD-L1, thereby occluding the PD-1 binding surface. tandfonline.comfrontiersin.orgmdpi.comoncotarget.com Several computational and experimental strategies are employed in this discovery process.
Structure-Based Drug Design Approaches
Structure-Based Drug Design (SBDD) plays a vital role in the discovery of small-molecule PD-L1 inhibitors. With the availability of crystal structures of PD-L1, often in complex with small molecule inhibitors, researchers can gain insights into the binding modes and interaction hotspots. tandfonline.comfrontiersin.orgmdpi.comoncotarget.com For instance, co-crystal structures of PD-L1 with inhibitors like BMS-202 have revealed that these compounds bind at the dimer interface of PD-L1, stabilizing a dimeric form of the protein that prevents interaction with PD-1. frontiersin.orgmdpi.comoncotarget.com This structural information guides the rational design of new inhibitors that can effectively occupy this hydrophobic cavity formed by two PD-L1 monomers. frontiersin.orgmdpi.com Analysis of these structures helps identify key residues involved in ligand binding, such as Ile54, Tyr56, Met115, Ala121, and Tyr123, which primarily engage in non-polar interactions with the inhibitor. frontiersin.org
Virtual Screening Methodologies
Virtual screening (VS) is a computational technique used to search large chemical databases for potential drug candidates based on their likelihood of binding to a target protein. mdpi.comresearchgate.net Both ligand-based and structure-based virtual screening approaches are applied in the search for PD-L1 inhibitors. Structure-based virtual screening utilizes the 3D structure of PD-L1 to dock libraries of compounds and predict their binding affinity. mdpi.comresearchgate.netbmj.comosf.iomdpi.com This method has been used to screen hundreds of thousands to millions of compounds to identify potential hits. bmj.comosf.ionih.gov For example, a structure-based virtual screening campaign targeting a crevice in the PD-1/PD-L1 interface identified several "hit" molecules with favorable docking scores. osf.io Virtual screening helps to efficiently narrow down large compound libraries, reducing the number of compounds that need to be synthesized and experimentally tested. mdpi.comresearchgate.net
Pharmacophore Modeling
Pharmacophore modeling is a technique that describes the essential 3D spatial arrangement of chemical features (e.g., hydrogen bond donors, acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact effectively with its target. tandfonline.commdpi.comacs.orgnih.gov Pharmacophore models for PD-L1 inhibitors can be generated based on the structures of known active compounds (ligand-based) or the protein-ligand complex structure (structure-based). mdpi.comacs.orgnih.gov These models capture the key interactions observed in co-crystal structures, such as the hydrophobic interactions with the biphenyl (B1667301) core commonly found in this class of inhibitors and interactions with polar residues in the solvent-exposed region. mdpi.comacs.org Pharmacophore models are used to screen databases for compounds that match these spatial and chemical feature requirements, aiding in the identification of novel scaffolds with potential PD-L1 inhibitory activity. tandfonline.commdpi.comacs.orgnih.gov
Synthetic Pathways and Chemical Transformations
The synthesis of small molecule PD-L1 inhibitors like PD-L1-IN-2 often involves multi-step chemical transformations to construct the complex molecular architecture. While specific details for this compound's synthesis are not extensively detailed in the provided context, the synthesis of related biphenyl-based PD-L1 inhibitors commonly employs established organic reactions.
Precursor Synthesis (e.g., via Palladium-catalyzed C-O Cross-coupling)
The synthesis of key precursors, particularly those containing biaryl or biphenyl moieties which are common in many PD-L1 inhibitors, often utilizes palladium-catalyzed cross-coupling reactions. mdpi.comacs.orgnih.govnih.govmdpi.commdpi.comrsc.org Palladium catalysis is a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.comrsc.org While C-O cross-coupling is mentioned in the outline, palladium-catalyzed C-C cross-coupling reactions like the Suzuki coupling are frequently employed to construct the biphenyl core found in many PD-L1 inhibitors, including those developed by Bristol-Myers Squibb. mdpi.comacs.orgnih.gov For instance, Suzuki coupling reactions involving substituted phenylboronic acids and aryl halides have been used to synthesize biphenyl intermediates. mdpi.comacs.org Palladium catalysts, often in conjunction with specific ligands, facilitate these reactions under various conditions. mdpi.comacs.orgnih.govnih.govmdpi.commdpi.comrsc.orgsigmaaldrich.com
Diamine Linker Introduction (e.g., through Reductive Amination)
The introduction of linker groups, such as diamine linkers, is another crucial step in the synthesis of PD-L1 inhibitors. Reductive amination is a common chemical transformation used to form carbon-nitrogen bonds and introduce amine functionalities. mdpi.comacs.orgnih.govsnmjournals.org This reaction typically involves the reaction of an aldehyde or ketone with an amine, followed by reduction of the intermediate imine or enamine to the corresponding amine. mdpi.comacs.orgnih.govsnmjournals.org In the synthesis of PD-L1 inhibitors, reductive amination has been employed to couple amine-containing linkers to aldehyde or ketone-bearing intermediates, thereby constructing the final molecular scaffold. mdpi.comacs.orgnih.govsnmjournals.org For example, reductive amination mediated by reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) has been reported in the synthesis of PD-1/PD-L1 interaction inhibitors. mdpi.comacs.orgsnmjournals.org
While specific detailed synthetic steps solely focused on this compound via palladium-catalyzed C-O cross-coupling and reductive amination were not explicitly found, these general methodologies are highly relevant to the synthesis of small molecule PD-L1 inhibitors, including compounds structurally related to this compound which is described as a Naamidine J derivative. medchemexpress.com The application of these established synthetic strategies allows for the construction of the complex molecular architectures required for effective PD-L1 inhibition.
Structural Simplification Strategies
Structural simplification is a key strategy employed in the discovery of novel small-molecule inhibitors of the PD-1/PD-L1 interaction. This approach typically involves using a known active compound as a starting point and systematically reducing its structural complexity while retaining or enhancing its desired biological activity. The goal is to identify minimal pharmacophores essential for binding and inhibition, potentially leading to compounds with improved physicochemical properties, such as lower molecular weight, optimized lipophilicity (ALogP), and polar surface area (PSA), which are crucial for drug-like characteristics and pharmacokinetic profiles. mdpi.comnih.govnih.gov
For instance, studies have reported the discovery of novel PD-1/PD-L1 interaction inhibitors through structural simplification starting from compounds like BMS-1058. mdpi.comnih.govnih.govresearchgate.net This process can lead to the identification of promising candidates, such as compound A9, which demonstrated potent PD-L1 inhibitory activity (IC₅₀ = 0.93 nM) and high binding affinity to human PD-L1 (Kᴅ = 3.64 nM) in specific assays. mdpi.comnih.govnih.govresearchgate.net Such simplified structures can significantly promote the production of IFN-γ by rescuing PD-L1 mediated T-cell inhibition in co-culture assays. mdpi.comnih.govnih.govresearchgate.net
Specific Chemical Reactions (e.g., Suzuki Coupling Reaction)
The synthesis of small molecule PD-L1 inhibitors, particularly those featuring biaryl or substituted biphenyl moieties as core structures, frequently utilizes palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling reaction is a widely applied method. nih.govlibretexts.orgwikipedia.orgmdpi.comacs.orgmdpi.comharvard.edunih.gov
The Suzuki-Miyaura coupling is a versatile organic reaction that forms a carbon-carbon single bond between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex and typically carried out in the presence of a base. libretexts.orgwikipedia.orgmdpi.comharvard.edu This reaction is particularly useful for synthesizing biaryl compounds, which are prevalent scaffolds in many small molecule PD-L1 inhibitors. libretexts.orgwikipedia.orgmdpi.comacs.orgmdpi.comnih.gov
In the context of PD-L1 inhibitor synthesis, Suzuki coupling reactions can be employed to construct the biphenyl core structure by coupling an appropriately substituted aryl halide with a phenylboronic acid or a related organoboron reagent. nih.gov For example, synthetic routes for certain PD-1/PD-L1 antagonists bearing a benzamide (B126) scaffold have utilized Suzuki-Miyaura coupling reactions between aldehyde intermediates and substituted aryl boronic acids or borates to form diphenyl compounds. nih.gov The reaction mechanism involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.orgmdpi.comnih.gov The choice of palladium catalyst, ligands (often phosphines), and base can significantly influence the efficiency and scope of the reaction. libretexts.orgwikipedia.orgnih.gov
Rational Modifications for Enhanced Efficacy or Specificity
Rational design and modification play a crucial role in optimizing the biological activity and specificity of PD-L1 inhibitors. This involves understanding the structural basis of the interaction between PD-L1 and its inhibitors, often informed by techniques like X-ray crystallography and NMR spectroscopy. nih.govoncotarget.comekb.egnih.gov By analyzing the binding pockets and key interactions, chemists can design targeted modifications to existing lead structures.
Exploration of Core Structures (e.g., Biphenyl Methanol)
The exploration of core structures has been fundamental to the discovery of potent small molecule PD-L1 inhibitors. A prominent example is the biphenyl methanol (B129727) scaffold, which forms the basis of several potent inhibitors developed by Bristol-Myers Squibb (BMS), such as BMS-8 and BMS-202. nih.govoncotarget.comekb.egcancerbiomed.orgnih.govnih.gov These compounds are derivatives of (2-methyl-3-biphenylyl)methanol. oncotarget.comnih.gov
Structural studies, including co-crystallization of inhibitors with PD-L1, have revealed how these core structures interact with the target protein. The biphenyl core often anchors at the bottom of a hydrophobic pocket within PD-L1. nih.govoncotarget.com For instance, the 2-methylbiphenyl (B165360) core of inhibitors can form hydrophobic and T-stacking interactions with specific amino acid residues in the binding site. nih.govoncotarget.com Modifications and variations of this core structure, such as the introduction of different substituents or the exploration of related scaffolds like terphenyls, are pursued to enhance binding affinity, improve pharmacokinetic properties, or alter the mode of action. tandfonline.comchemrxiv.org
Modifications of Linker and Terminal Groups
Modifications to the linker connecting the core structure to terminal groups, as well as alterations to the terminal groups themselves, are critical for fine-tuning the properties of PD-L1 inhibitors. The linker and terminal regions often interact with different areas of the PD-L1 binding site, including solvent-exposed regions. nih.govresearchgate.net
Molecular Mechanisms of Action of Programmed Death Ligand 1 Pd L1 Inhibitor Chemical Compounds E.g., Pd L1 in 2
Disruption of PD-1/PD-L1 Interaction
The primary function of PD-L1 inhibitor chemical compounds like PD-L1-IN-2 is to prevent the binding of PD-L1 to its receptor, PD-1. This blockade aims to release the inhibitory signal that suppresses T cell activity.
Competitive Binding to PD-L1
Small molecule inhibitors like this compound directly bind to the PD-L1 protein. This binding is competitive with the natural interaction between PD-L1 and PD-1. By occupying the binding site on PD-L1, the inhibitor prevents PD-1 from engaging with its ligand oncotarget.comaacrjournals.orgresearchgate.net. Studies have investigated the binding characteristics of PD-L1 and its other ligand, PD-L2, to PD-1, highlighting the competitive nature of these interactions and how inhibitors can block them researchgate.netbiorxiv.orgnih.gov.
Prevention of PD-1-Mediated Downstream Signaling in T Cells
Under normal circumstances, the engagement of PD-1 by PD-L1 on T cells delivers an inhibitory signal. This signal interferes with T cell receptor (TCR) signaling, leading to suppressed T cell proliferation, reduced cytokine production (such as IL-2), and impaired effector functions bio-techne.commdpi.comwikipedia.orgresearchgate.net. By blocking the PD-1/PD-L1 interaction, this compound prevents the initiation of this inhibitory cascade within the T cell. This disruption allows for the restoration of robust TCR signaling and the subsequent activation and proliferation of anti-tumor T cells aacrjournals.orgmdpi.comfrontiersin.org.
Induction of PD-L1 Dimerization
Beyond simply blocking the PD-1 binding site, a key mechanism of action for certain small molecule PD-L1 inhibitors, including compounds structurally related to this compound, is the induction and stabilization of PD-L1 dimerization.
Stabilization of PD-L1 Homodimers to Impede PD-1 Recognition
Studies have shown that small molecules like this compound can induce PD-L1 molecules to form homodimers oncotarget.comaacrjournals.orgresearchgate.netfrontiersin.orgmdpi.comnih.govfrontiersin.orgnih.govresearchgate.net. This dimerization event is crucial because the small molecule inhibitor binds at the interface between the two PD-L1 monomers. The formation and stabilization of this dimer effectively mask or occlude the surface on PD-L1 that would normally interact with PD-1 oncotarget.comresearchgate.netnih.govresearchgate.net. This structural rearrangement physically prevents PD-1 from binding to PD-L1, thus achieving the inhibitory effect.
Occupancy of Hydrophobic Channels within PD-L1
Structural analyses, including X-ray crystallography, have revealed that these small molecule inhibitors bind within a pre-existing or induced hydrophobic cavity or tunnel located at the dimerization interface of PD-L1 oncotarget.commdpi.comnih.govfrontiersin.orgnih.govnih.govmdpi.com. The inhibitor molecule occupies this hydrophobic space, acting as a wedge or bridge that stabilizes the dimeric conformation of PD-L1. Specific amino acid residues within PD-L1 contribute to the formation of this hydrophobic binding site and interact directly with the inhibitor, further stabilizing the dimer nih.govfrontiersin.org.
Modulation of Intracellular Signaling Pathways
While the primary described mechanisms of this compound focus on extracellular interaction and dimerization of PD-L1, the broader context of PD-L1 function involves intracellular signaling. PD-L1 itself can be involved in "reverse signaling" within the tumor cell, influencing pathways related to cell survival and proliferation, independent of PD-1 binding preprints.orgoup.combmbreports.orgoup.com. Additionally, the expression of PD-L1 on the cell surface is regulated by various intracellular pathways, such as JAK/STAT, ERK/MEK, PI3K/AKT, and NF-kB, often triggered by factors in the tumor microenvironment preprints.orgbmbreports.orgmdpi.comresearchgate.net. However, the direct modulation of these specific intracellular signaling pathways by this compound as a mechanism of action, distinct from its extracellular effects, is not extensively described in the available research focusing on this class of inhibitors. The main reported impact of this compound is through preventing the PD-1/PD-L1 interaction and inducing dimerization, thereby impacting the downstream effects on T cells and the consequences of PD-L1 being sequestered in a dimeric form on the cell surface.
Compound Information
| Compound Name | PubChem CID |
| This compound | 117951478 |
Data Table: Reported IC50 values for related small molecule PD-L1 inhibitors
Inhibition of Src Homology 2 Domain Containing Phosphatases 2 (SHP2) Recruitment
Upon engagement with its ligands, PD-L1 or PD-L2, the cytoplasmic tail of the PD-1 receptor undergoes phosphorylation at immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) domains. nih.govmdpi.comresearchgate.netnih.gov This phosphorylation creates docking sites for the recruitment and activation of Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), and potentially SHP1. nih.govmdpi.comresearchgate.netnih.gov SHP2 is considered a main effector in PD-1 signaling. embopress.org The recruitment of SHP2 to the phosphorylated ITSM motif of PD-1 is crucial for mediating the inhibitory signals downstream of PD-1. nih.govresearchgate.netnih.govembopress.org Small molecule inhibitors targeting the PD-1/PD-L1 interaction can function by blocking the recruitment of SHP2 to PD-1, thereby preventing the downstream dephosphorylation events that suppress T cell activation. Studies have shown that blocking the interaction between SHP2 and the phosphorylated ITSM motif of PD-1 can effectively inhibit PD-1 signaling and restore cytotoxic T lymphocyte (CTL) activity. embopress.org
Restoration of T-Cell Receptor (TCR) and CD28 Co-stimulatory Signaling Pathways
PD-1 engagement attenuates signaling downstream of both the T-Cell Receptor (TCR) and the CD28 co-stimulatory receptor. nih.govresearchgate.netfrontiersin.orgnih.govoncotarget.com Upon recruitment, SHP1 and SHP2 phosphatases dephosphorylate proximal signaling molecules downstream of the TCR and CD28. nih.govresearchgate.net This dephosphorylation impacts key components of the TCR signaling complex, such as CD3 and ZAP70, and inhibits CD28 co-stimulatory signals. researchgate.net PD-1 mediated inhibition can lead to diminished phosphorylation of CD3 and ZAP70. nih.govfrontiersin.org Furthermore, recent research suggests that CD28 is a primary target for PD-1-induced attenuation of T-cell signaling, with SHP2 preferentially dephosphorylating CD28 over the TCR. nih.govaacrjournals.org By inhibiting the PD-1/PD-L1 interaction, PD-L1 inhibitors can prevent the recruitment and activation of SHP2, thereby allowing the phosphorylation of these proximal signaling molecules to be maintained or restored. This restoration of phosphorylation downstream of the TCR and CD28 pathways is critical for promoting T cell activation, proliferation, and cytokine production. embopress.orgnih.govamegroups.org
Effects on PI3K-AKT and MAPK Pathways
PD-1 ligation also leads to the inhibition of key downstream signaling cascades, including the PI3K/Akt/mTOR and Ras/MAPK/Erk pathways. nih.govfrontiersin.org These pathways are essential for T cell activation, metabolism, proliferation, and survival. frontiersin.orgspandidos-publications.com PD-1 can inhibit the PI3K/Akt pathway through mechanisms that may involve regulating PTEN phosphorylation and phosphatase activity. nih.govfrontiersin.org Inhibition of the Ras/MEK/Erk MAPK pathway by PD-1 also occurs, impacting events downstream of PLC-γ1. nih.govfrontiersin.org By blocking the interaction between PD-L1 and PD-1, inhibitors can prevent the negative regulation imposed by PD-1 on these pathways. This allows for increased activity of the PI3K/Akt and Ras/MAPK pathways, which in turn promotes the differentiation of effector and memory T cells and supports their metabolic reprogramming necessary for robust anti-tumor responses. frontiersin.orgspandidos-publications.com The effects of inhibiting these pathways on PD-L1 expression itself can be variable depending on the cell line and specific signaling context. nih.govaacrjournals.org
Impact on PD-L1 Protein Dynamics
Beyond blocking the direct interaction with PD-1, some PD-L1 inhibitors can also influence the cellular dynamics of the PD-L1 protein, affecting its surface expression levels.
Preclinical Pharmacological Characterization of Programmed Death Ligand 1 Pd L1 Inhibitor Chemical Compounds E.g., Pd L1 in 2
In Vitro Functional Assays
Preclinical evaluation of PD-L1 inhibitors involves a range of in vitro assays to assess their ability to disrupt the PD-1/PD-L1 interaction and subsequently enhance T-cell function. These assays provide crucial insights into the compound's mechanism of action and its potential to restore immune responses against cancer cells.
Inhibition of PD-1/PD-L1 Binding Affinity Studies (e.g., HTRF Binding Assays, Surface Plasmon Resonance)
Inhibition of the direct binding between PD-1 and PD-L1 is a primary mechanism for this class of inhibitors. Homogeneous Time-Resolved Fluorescence (HTRF) binding assays and Surface Plasmon Resonance (SPR) are commonly employed techniques to quantify this inhibition and determine the binding affinity of the inhibitor to its target. biorxiv.orgmdpi.comnih.gov
HTRF assays measure the disruption of the energy transfer that occurs when labeled PD-1 and PD-L1 proteins are in close proximity. The presence of an inhibitor that blocks the interaction reduces this energy transfer, and the degree of reduction is proportional to the inhibitor's potency. For example, studies have shown that potent small molecule inhibitors can exhibit IC50 values in the nanomolar range in HTRF assays, indicating effective blocking of the PD-1/PD-L1 interaction. frontiersin.orgtandfonline.com
SPR is a label-free technique that allows for real-time measurement of the binding kinetics between a ligand (e.g., PD-L1) immobilized on a sensor chip and an analyte (e.g., the inhibitor or PD-1 protein) flowing over the surface. biorxiv.orgnih.gov This method provides information on the association and dissociation rates, allowing for the determination of the equilibrium dissociation constant (KD), which represents the binding affinity. biorxiv.orgnih.gov A lower KD value indicates a higher binding affinity. Studies using SPR have characterized the binding of various inhibitors to PD-L1, providing quantitative data on their interaction. biorxiv.orgmdpi.comnih.gov
T-Cell Activation Assays (e.g., Mixed Lymphocyte Reaction, Superantigen Stimulation Assays)
Blocking the inhibitory PD-1/PD-L1 signal is expected to enhance T-cell activation. Mixed Lymphocyte Reaction (MLR) and superantigen stimulation assays are in vitro methods used to evaluate the ability of PD-L1 inhibitors to promote T-cell activation in a more complex cellular environment. aacrjournals.orgaacrjournals.orgnih.govbmj.com
MLR assays involve co-culturing immune cells from different individuals (allogeneic), leading to T-cell activation in response to foreign major histocompatibility complex (MHC) molecules. aacrjournals.orgaacrjournals.orgbmj.com PD-1/PD-L1 signaling naturally dampens this allogeneic response. The addition of a PD-L1 inhibitor is expected to release this brake, resulting in increased T-cell activation, often measured by proliferation and cytokine production. aacrjournals.orgaacrjournals.org
Superantigen stimulation assays utilize bacterial superantigens (e.g., Staphylococcal Enterotoxin B - SEB) that can activate a large percentage of T cells by cross-linking MHC Class II molecules on antigen-presenting cells (APCs) with specific variable regions of the T-cell receptor (TCR). aacrjournals.orgaacrjournals.orgfrontiersin.org This strong, albeit non-specific, activation is also subject to PD-1/PD-L1-mediated inhibition. PD-L1 inhibitors can enhance T-cell responses in these assays. aacrjournals.orgaacrjournals.org
Studies characterizing other PD-1 or PD-L1 blocking agents, such as the anti-PD-1 antibody nivolumab, have demonstrated their ability to enhance T-cell responses in MLR and superantigen stimulation assays, as evidenced by increased cytokine release and proliferation. aacrjournals.orgaacrjournals.org These findings support the use of such assays to evaluate the functional impact of PD-L1 inhibitors like PD-L1-IN-2 on T-cell activation.
Cytokine Production Analysis (e.g., IFN-γ Secretion)
A key indicator of enhanced T-cell function upon PD-1/PD-L1 blockade is increased cytokine production, particularly Interferon-gamma (IFN-γ). IFN-γ is a critical cytokine produced by activated T cells and NK cells that plays a significant role in anti-tumor immunity by promoting the killing of cancer cells and modulating the tumor microenvironment. researchgate.nettandfonline.com
In vitro assays, often performed in conjunction with T-cell activation assays like MLR or superantigen stimulation, measure the levels of cytokines released into the culture supernatant in the presence and absence of the PD-L1 inhibitor. aacrjournals.orgaacrjournals.orgbmj.com Increased secretion of IFN-γ and other pro-inflammatory cytokines (e.g., IL-2, TNF-α) upon treatment with a PD-L1 inhibitor indicates that the compound is effectively reversing the inhibitory signals mediated by PD-1/PD-L1 engagement. aacrjournals.orgaacrjournals.orgresearchgate.nettandfonline.comrupress.org
Research on other PD-L1 blocking agents has consistently shown an increase in IFN-γ production by various immune cell subsets, including CD4+ and CD8+ T cells, and NK cells, in response to blockade. researchgate.nettandfonline.combmj.com This enhanced cytokine production is considered a crucial functional outcome of successful PD-L1 inhibition. aacrjournals.org
Assessment of T-Cell Proliferation
PD-1/PD-L1 interaction inhibits T-cell proliferation, a fundamental aspect of a productive immune response. aacrjournals.orgtandfonline.comaacrjournals.orgnih.gov Therefore, evaluating the ability of a PD-L1 inhibitor to restore or enhance T-cell proliferation in vitro is a critical component of its preclinical characterization.
Assays measuring T-cell proliferation often involve labeling T cells with a tracking dye (e.g., CFSE or CellTrace Violet) that is diluted with each cell division. rupress.orgnih.gov By analyzing the dye intensity using flow cytometry after a period of stimulation with or without the inhibitor, the extent of T-cell proliferation can be quantified. rupress.orgnih.gov Alternatively, incorporation of tritiated thymidine, a radioactive nucleotide incorporated into newly synthesized DNA during cell division, can be measured. aacrjournals.orgpnas.org
Studies have demonstrated that blocking the PD-1/PD-L1 pathway leads to increased T-cell proliferation in various in vitro models, including MLRs and superantigen stimulation assays. aacrjournals.orgaacrjournals.orgrupress.orgashpublications.org This restoration of proliferative capacity is a direct consequence of releasing the inhibitory signal and is a key functional outcome assessed for PD-L1 inhibitors.
Evaluation of Immune Synapse Formation
The immune synapse is a highly organized structure formed at the interface between a T cell and an APC or target cell, crucial for efficient T-cell activation and function. researchgate.netresearchgate.netnih.govmdpi.com PD-1/PD-L1 signaling can interfere with the formation and maturation of the immune synapse, contributing to T-cell dysfunction. ashpublications.orgresearchgate.net
In vitro studies investigating immune synapse formation in the context of PD-1/PD-L1 blockade often involve co-culturing T cells with target cells or APCs and visualizing the structural organization of the synapse using microscopy. ashpublications.orgresearchgate.net Techniques such as confocal microscopy can be used to observe the localization of key proteins involved in synapse formation, such as TCR, co-stimulatory molecules, and cytoskeletal components like F-actin. researchgate.net
Research suggests that PD-1 engagement can inhibit the recruitment of F-actin at the immunological synapse, impacting its stability and maturation. researchgate.net While direct studies on this compound and immune synapse formation were not found, the evaluation of other PD-L1 blocking agents has indicated that disrupting the PD-1/PD-L1 interaction can help restore proper immune synapse formation and function, contributing to enhanced T-cell activity. ashpublications.org
Co-culture Studies with Tumor Cells and Immune Cells (e.g., NK Cells, CD8+ T-cells, CAR-T Cells)
Co-culture studies involving tumor cells and various immune cell subsets provide a more physiologically relevant in vitro model to assess the anti-tumor activity of PD-L1 inhibitors. These assays evaluate the compound's ability to enhance immune cell-mediated killing of tumor cells in the presence of the inhibitory PD-1/PD-L1 axis.
These studies can involve co-culturing tumor cell lines (some of which express PD-L1) with immune effector cells such as conventional CD8+ T cells, Natural Killer (NK) cells, or engineered T cells like Chimeric Antigen Receptor (CAR)-T cells. bmj.combmj.combmj.combiorxiv.orgresearchgate.net The anti-tumor effect is typically measured by assessing tumor cell viability or lysis after co-culture with and without the PD-L1 inhibitor. bmj.comresearchgate.net
Data from studies using other PD-L1 blocking agents in co-culture systems have demonstrated enhanced killing of PD-L1-expressing tumor cells by immune effector cells. bmj.combmj.comresearchgate.net For instance, PD-L1 blockade has been shown to restore CAR T cell-mediated tumor cell killing in the presence of immunosuppressive M2 macrophages. bmj.com Additionally, PD-L1-targeted CAR-T cells have shown potent cytotoxic effects against PD-L1 high tumor cell lines in vitro. researchgate.net These types of co-culture assays are crucial for understanding how this compound might enhance the ability of different immune cell types to recognize and eliminate cancer cells.
In Vivo Preclinical Models of Anti-Tumor Activity
In vivo preclinical models are essential for evaluating the efficacy and mechanisms of novel anti-cancer agents like this compound within a complex biological system that includes an intact immune system or components thereof. These models help to bridge the gap between in vitro findings and potential clinical applications.
Syngeneic Immune Competent Mouse Models
Syngeneic mouse models, which involve implanting tumor cells derived from the same genetic background as the host mouse, are valuable for evaluating the effects of immunotherapies because they maintain an intact and functional immune system. This compound has demonstrated antitumor effects in vivo. Specifically, it has been shown to suppress MC38 tumor growth in vivo. MC38 is a murine colon adenocarcinoma cell line commonly used in syngeneic models to assess the efficacy of immunotherapies. Other PD-L1 inhibitors have also shown significant antitumor effects in syngeneic models such as the CT26 mouse model. This compound is listed among PD-L1 inhibitors evaluated in syngeneic tumor models.
Human-Immune Reconstituted Mouse Models
Human-immune reconstituted mouse models, often involving immunodeficient mice engrafted with human immune cells, are utilized to assess the activity of agents targeting human immune checkpoints in a more clinically relevant setting. While general statements about PD-L1 inhibitors displaying significant antitumor effects in PD-L1 humanized mice are available, specific detailed findings for this compound in this model type were not prominently featured in the search results.
Xenograft Tumor Models
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are primarily used to study the direct effects of a compound on tumor growth without the confounding influence of an intact host immune system. While this compound has shown in vivo antitumor effects, specific detailed research findings focusing solely on this compound in traditional xenograft models (without human immune reconstitution) were not extensively detailed in the provided search results. Other PD-L1 inhibitors have been evaluated in xenograft models.
Evaluation of Tumor Growth Reduction
Evaluation of tumor growth reduction is a primary endpoint in preclinical in vivo studies. This compound has been shown to decrease tumor sizes in in vivo models. At a dose of 45 mg/kg, this compound demonstrated an inhibition rate of 45%. Furthermore, the average tumor weight in groups treated with 50 mg/kg of this compound was significantly lower compared to the control group treated with PBS.
| Treatment Group | Dose (mg/kg) | Tumor Inhibition Rate (%) | Average Tumor Weight |
| This compound | 45 | 45 | Not specified |
| This compound | 50 | Not specified | Significantly lower than PBS group |
| PBS Control | - | 0 | Reference value |
Analysis of Tumor-Infiltrating Lymphocytes (TILs) and Tumor Microenvironment Modulation
Modulation of the tumor microenvironment, including the infiltration and activity of immune cells like lymphocytes, is a key aspect of immunotherapy. This compound is reported to exert its antitumor effects in vivo by enhancing tumor-infiltrating T-cell immunity. It is also described as activating the tumor immune microenvironment. Studies suggest that PD-L1 inhibitors like this compound can promote the infiltration of CD4+ T cells into tumor tissues and enhance T-cell proliferation and activation within tumor environments.
Assessment of PD-L1 Expression in Preclinical Models
Assessing PD-L1 expression in preclinical models is important for understanding the compound's mechanism of action and potential sensitivity of tumors. This compound exerts antitumor effects in vivo by reducing PD-L1 expression. In vitro studies using RKO cells have shown that this compound decreases PD-L1 expression in a dose-dependent and time-dependent manner. It also promotes the turnover of PD-L1 protein. While these in vitro findings support the proposed mechanism, direct detailed data on the assessment of PD-L1 expression within the tumor tissue in in vivo preclinical models specifically treated with this compound was not extensively provided in the search results, beyond the general statement of reduction.
Investigational Approaches and Future Research Trajectories for Programmed Death Ligand 1 Pd L1 Inhibitor Chemical Compounds E.g., Pd L1 in 2
Combination Therapeutic Strategies
Combination therapies involving PD-L1 inhibitors aim to enhance anti-tumor immune responses and overcome resistance mechanisms by simultaneously targeting multiple pathways involved in immune evasion.
Synergy with Other Immunomodulatory Agents (e.g., CTLA-4 Inhibitors, IDO1 Inhibitors, VEGF/VEGFR Axis Inhibitors)
Combining PD-L1 inhibitors with other immunomodulatory agents is a key strategy to improve therapeutic outcomes. The rationale is that simultaneously blocking multiple inhibitory pathways or stimulating activating pathways can lead to a more robust and sustained anti-tumor immune response mdpi.comnih.gov.
CTLA-4 inhibitors, such as ipilimumab and tremelimumab, target a different immune checkpoint molecule primarily involved in the priming phase of T-cell activation in lymphoid tissues, whereas PD-1/PD-L1 interaction mainly affects effector T cells in the tumor microenvironment aacrjournals.orgmdpi.com. Preclinical and clinical studies have shown synergistic anti-tumor activity with combined PD-1/PD-L1 and CTLA-4 blockade, potentially by increasing the proliferation of T cells early in the immune response, restoring exhausted T cells, and reducing immunosuppression mediated by regulatory T cells mdpi.comnih.gov.
IDO1 inhibitors target the indoleamine 2,3-dioxygenase 1 enzyme, which is involved in the metabolism of tryptophan into kynurenine (B1673888), an immunosuppressive metabolite nih.govnih.gov. By inhibiting IDO1, these compounds can restore and promote the proliferation and activation of various immune cells, including T-lymphocytes nih.govnih.gov. Combining PD-L1 inhibitors with IDO1 inhibitors aims to simultaneously block the PD-L1-mediated inhibitory signal and reduce the immunosuppressive effects of kynurenine in the tumor microenvironment.
Inhibitors targeting the VEGF/VEGFR axis aim to disrupt tumor angiogenesis, which is crucial for tumor growth and metastasis wikipedia.orgamegroups.org. The VEGF/VEGFR pathway also plays a role in shaping the tumor microenvironment and can contribute to immunosuppression amegroups.orgijbs.com. Combining PD-L1 inhibitors with VEGF/VEGFR inhibitors is being investigated as a strategy to normalize tumor vasculature, improve immune cell infiltration into the tumor, and reverse immunosuppression, thereby enhancing the efficacy of PD-L1 blockade amegroups.orgijbs.complos.orgnih.gov. Studies have shown that combining anti-PD-L1 and anti-VEGFR2 therapy significantly inhibited tumor growth and improved survival in murine models amegroups.orgresearchgate.net. This combination can lead to increased infiltration and activation of T cells within tumors and the generation of memory T cells plos.orgwikipedia.org.
While specific detailed research findings on PD-L1-IN-2 in combination with each of these agents were not extensively found in the provided search results, the general principles of combining PD-L1 inhibitors with these classes of agents highlight potential future research directions for this compound.
Integration with Conventional Anti-Cancer Modalities (e.g., Radiotherapy)
Integrating PD-L1 inhibitors with conventional anti-cancer treatments like radiotherapy is another area of active research. Radiotherapy can induce immunogenic cell death, leading to the release of tumor antigens and pro-inflammatory signals that can potentially enhance anti-tumor immune responses spandidos-publications.com. Combining radiotherapy with PD-L1 blockade may create a synergistic effect by converting the irradiated tumor into an in situ vaccine, promoting T-cell infiltration and activity in the tumor microenvironment, and overcoming potential immunosuppressive effects induced by the tumor or the treatment itself spandidos-publications.com.
Development of Novel Characterization Methodologies
The development of novel methodologies for characterizing PD-L1 inhibitors and their effects is essential for understanding their mechanisms of action, predicting responses, and guiding treatment strategies. This includes:
Improved Biomarkers: Identifying reliable biomarkers beyond PD-L1 expression levels is crucial for predicting response to PD-L1 inhibitors and selecting patients most likely to benefit mdpi.commdpi.comfrontiersin.orgmdpi.com. This could involve analyzing the tumor transcriptome, identifying specific genetic alterations, or assessing the composition and spatial distribution of immune cells in the TME mdpi.comnih.gov.
Advanced Imaging Techniques: Novel imaging techniques can provide insights into the TME, immune cell infiltration, and changes in PD-L1 expression in real-time in vivo.
In Vitro and In Vivo Models: Developing more predictive in vitro and in vivo models that accurately reflect the complexity of the human TME and resistance mechanisms is vital for preclinical evaluation of PD-L1 inhibitors and combination strategies.
Computational Approaches: Utilizing computational methods, such as molecular docking and virtual screening, can aid in the identification and design of novel small molecule PD-L1 inhibitors and predict their interactions with the target protein researchgate.netscispace.com. These approaches can also be used to analyze complex biological data and identify potential biomarkers or resistance pathways oist.jp. Studies have used virtual screening to identify compounds with high affinity for PD-L1 researchgate.netscispace.com.
The research into this compound and other small molecule PD-L1 inhibitors is contributing to the broader understanding of PD-L1 pathway modulation and the development of more effective cancer immunotherapies. Future research trajectories will likely focus on refining combination strategies, dissecting and overcoming resistance mechanisms at both the tumor-intrinsic and microenvironmental levels, and employing advanced characterization methodologies to optimize the use of these compounds.
Molecular Imaging Techniques for PD-L1 Expression in Preclinical Settings (e.g., Antibody-PET Imaging)
Molecular imaging techniques, particularly Positron Emission Tomography (PET), are valuable for non-invasively visualizing and quantifying PD-L1 expression in preclinical settings. This allows for patient stratification, monitoring of treatment response, and understanding the spatiotemporal dynamics of PD-L1 expression. nih.govresearchgate.net While antibody-based PET tracers have shown promise, small molecule PET tracers for PD-L1 imaging are being developed due to potential advantages like rapid clearance and improved tissue penetration. nih.govmdpi.comresearchgate.net
Small molecule PD-L1 PET tracers are designed to have high specificity and affinity for PD-L1, along with favorable pharmacokinetic properties. nih.gov Preclinical studies have demonstrated the feasibility and potential utility of small molecule PD-L1 PET imaging in various cancer models. nih.govresearchgate.netmdpi.comresearchgate.net For example, studies have reported the synthesis and preclinical evaluation of 18F-labeled and 68Ga-labeled small molecule radiotracers designed to image PD-L1 expression. researchgate.netresearchgate.net These tracers have shown specific binding to PD-L1 overexpressing cells in vitro and demonstrated tumor uptake in preclinical models, which correlated with PD-L1 expression levels. researchgate.netresearchgate.net
Challenges in developing small molecule PET tracers include optimizing tracer specificity, achieving sufficient tumor uptake and retention, and ensuring compatibility with clinical PET systems. nih.gov Despite these challenges, ongoing research is focused on developing novel small molecule radiotracers with improved properties for PD-L1 imaging. mdpi.comresearchgate.net
Data from preclinical PET imaging studies could be presented in tables showing tumor uptake values (%ID/g) in PD-L1 high-expressing versus low-expressing tumors, or comparing uptake in control and blocking groups. researchgate.netbmj.com
| Tracer | Tumor Type (PD-L1 Expression) | Uptake (%ID/g) |
| [68Ga]BMSH | High | 4.22 ± 0.65 |
| [68Ga]BMSH | Low | 2.23 ± 0.41 |
Exploration of Alternative PD-L1 Targeting Modalities
Beyond traditional small molecule inhibitors and antibodies, researchers are exploring alternative modalities to target PD-L1.
Peptide-Based Vaccine Approaches Targeting PD-L1
Peptide-based vaccines targeting PD-L1 represent an alternative approach to stimulate T-cell immunity against PD-L1-expressing cells. This strategy aims to induce PD-L1-specific T cells that can recognize and eliminate tumor cells expressing PD-L1. bmj.com The rationale for this approach stems from observations that effector/cytotoxic T cells reactive against PD-L1 are found in the peripheral blood of both cancer patients and healthy individuals. bmj.com
Preclinical studies using murine models have evaluated the efficacy of PD-L1 peptide vaccines. These studies have shown that PD-L1 peptide vaccination can induce the expansion of PD-L1-specific T cells, leading to reduced tumor growth. bmj.com Vaccine-induced PD-L1 specific CD4+ and CD8+ T cells have been detected in tumor-infiltrating lymphocyte populations, suggesting that these cells migrate to the tumor site. bmj.com In vitro co-culture studies have further demonstrated that T cells from vaccinated animals can effectively recognize and eliminate PD-L1+ cells. bmj.com
Peptide-based approaches can also involve peptides that directly block the PD-1/PD-L1 axis. mdpi.comimrpress.com Some peptides have been identified that can effectively block this interaction and activate T cells. mdpi.com Bifunctional peptides are also being developed that can simultaneously activate T cells and block the PD-L1 immune checkpoint. acs.org These peptides have shown significant effects on promoting T cell killing of tumor cells in preclinical models. acs.org
Bioorthogonal Theranostic Conjugates Incorporating PD-L1 Small Molecule Inhibitors
Bioorthogonal chemistry enables selective reactions to occur within living systems without interfering with native biochemical processes. mdpi.com This approach is being explored to create theranostic conjugates that incorporate PD-L1 small molecule inhibitors for targeted delivery, imaging, and therapy. nih.govnih.govacs.orgresearchgate.net
One reported strategy involves a ligand-tetrazine conjugate armed with a PD-L1 small molecule inhibitor. nih.govnih.govacs.orgresearchgate.net This conjugate is designed to selectively target PD-L1-expressing cancer cells. nih.govnih.govacs.orgresearchgate.net By incorporating a tetrazine module and a lipoyl group, the construct allows for bioorthogonal reactivities and can enhance oxidative stress. nih.govnih.govacs.orgresearchgate.net Pairing this conjugate with an imaging probe allows for a "track-and-tag" system for selective labeling of PD-L1 on and in living cells using click chemistry. nih.govnih.govacs.orgresearchgate.net
Furthermore, this approach has demonstrated specificity and versatility by enabling the click-to-release activation of prodrugs and selective killing of PD-L1-expressing cancer cells. nih.govnih.govacs.orgresearchgate.net This offers a multimodal approach to "track-and-treat" malignant cells that evade the immune system. nih.govnih.govacs.orgresearchgate.net Studies have shown the effectiveness of this targeted bioorthogonal labeling in PD-L1-expressing cell lines. nih.govresearchgate.net
Data from studies on bioorthogonal conjugates could include results from cell binding assays, confocal microscopy imaging showing targeted labeling, and cell viability assays demonstrating selective cytotoxicity towards PD-L1-expressing cells upon prodrug activation. nih.govresearchgate.net
Elucidation of Broader Biological Roles of PD-L1
While the primary focus of PD-L1 research has been its role in immune evasion through interaction with PD-1, there is growing evidence suggesting broader biological roles of PD-L1 beyond the immune checkpoint function. nih.govspandidos-publications.combmbreports.orgnih.govresearchgate.net
Q & A
Q. What is the mechanistic basis of PD-L1-IN-2 in suppressing PD-L1 expression, and how is this experimentally validated?
this compound inhibits PD-L1 expression through dose- and time-dependent mechanisms, as demonstrated in RKO colorectal cancer cells. Experiments using cycloheximide (CHX) pulse-chase assays revealed accelerated PD-L1 protein degradation, with turnover rates increasing significantly after treatment . Additionally, this compound reduces IL-2, NLRP3, and NF-κBp65 protein levels, contributing to mitochondrial dysfunction and ROS accumulation in fungal cells, suggesting cross-talk between immune checkpoint inhibition and metabolic stress pathways .
Q. Which in vitro models and parameters are critical for evaluating this compound activity?
Key models include:
- RKO colorectal cancer cells : Used to assess PD-L1 inhibition (IC50 = 31.7 µM) and time-dependent suppression of PD-L1 expression over 0–24 hours .
- Fungal cell lines : For dual CYP51/PD-L1 inhibition studies, where this compound exhibits IC50 values of 0.263 µM (CYP51) and 0.017 µM (PD-L1) .
- Tumor-infiltrating T-cell assays : To measure enhanced immune response via flow cytometry or cytokine profiling .
Q. How are IC50 values determined for this compound in cellular assays?
IC50 is quantified using dose-response curves across a concentration gradient (e.g., 0–10 µM). Data from RKO cells show inhibition of PD-L1 expression via Western blot or immunofluorescence, with statistical validation of dose dependence. For dual-target studies, enzymatic assays (e.g., CYP51 activity) are paired with PD-L1 binding assays to confirm specificity .
Advanced Research Questions
Q. How does this compound’s dual inhibition of CYP51 and PD-L1 influence its therapeutic profile, and what experimental strategies address potential off-target effects?
Dual inhibition complicates mechanistic interpretation. To isolate PD-L1-specific effects:
- Use gene knockout models (e.g., CRISPR-Cas9-mediated CYP51 deletion) to decouple antifungal and immune-modulatory activities .
- Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities for each target .
- Validate therapeutic relevance in co-culture systems (e.g., tumor cells + immune cells) to assess T-cell activation independently of fungal pathways .
Q. How can researchers resolve contradictions in reported IC50 values (e.g., 31.7 µM vs. 0.017 µM) for this compound?
Discrepancies arise from:
- Cell-type specificity : RKO (colorectal) vs. fungal models .
- Assay conditions : Enzymatic (cell-free) vs. cellular (membrane-bound PD-L1) assays.
- Target prioritization : this compound may exhibit higher potency for CYP51 in fungal contexts. Mitigate by standardizing assays (e.g., uniform cell lines, PD-L1 overexpression systems) and reporting both enzymatic and cellular IC50 values .
Q. What methodologies are used to study PD-L1 protein degradation kinetics induced by this compound?
- CHX chase assays : Treat cells with this compound and CHX (a translation inhibitor), then track PD-L1 half-life via Western blot .
- Proteasome inhibition : Use MG-132 to determine if degradation is ubiquitin-proteasome-dependent.
- Lysosomal inhibition : Chloroquine or bafilomycin A1 to assess autophagy-mediated degradation .
Q. How should researchers design experiments to evaluate this compound’s impact on tumor immune microenvironments?
- Co-culture systems : Combine tumor cells with peripheral blood mononuclear cells (PBMCs) to measure T-cell proliferation (e.g., CFSE dilution) and cytokine secretion (e.g., IFN-γ ELISA) .
- In vivo syngeneic models : Use murine colorectal cancer models (e.g., MC38) to assess tumor growth inhibition and immune cell infiltration via immunohistochemistry .
- Multi-omics profiling : RNA-seq or phosphoproteomics to identify downstream signaling nodes (e.g., NF-κB, STAT3) .
Data Analysis and Reproducibility
Q. What steps ensure reproducibility in this compound studies?
- Detailed experimental protocols : Include buffer compositions, cell passage numbers, and instrument settings (per guidelines in ).
- Positive controls : Use anti-PD-L1 antibodies (e.g., atezolizumab) to benchmark activity .
- Data transparency : Report raw data (e.g., flow cytometry files) and statistical analyses (e.g., ANOVA for dose-response curves) in supplementary materials .
Q. How can researchers validate this compound’s specificity for PD-L1 over other immune checkpoints?
- Competitive binding assays : Test this compound against recombinant PD-1, CTLA-4, or TIM-3 proteins.
- CRISPR screens : Knock out PD-L1 in target cells and assess residual activity .
Tables
| Key Experimental Parameters for this compound |
|---|
| Model System |
| IC50 (PD-L1) |
| Key Assays |
| Dual Targets |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
